Antibacterial Activity of n-Octyl Glutamate Derivative vs. Other Alkyl Chain Glutamates
In a head-to-head comparison of nine amphiphilic lipids derived from amino acids, the glutamic acid derivative with an n-octyl group was the only one to exhibit antibacterial activity against all four tested bacterial strains (Porphyromonas gingivalis, Streptococcus mutans, Staphylococcus aureus, and Pseudomonas aeruginosa) using a disk-diffusion assay [1]. In contrast, glutamic acid derivatives with other alkyl chain lengths showed no detectable activity against any of the strains.
| Evidence Dimension | Antibacterial activity (disk-diffusion method) |
|---|---|
| Target Compound Data | Active against all four bacterial strains |
| Comparator Or Baseline | Other glutamic acid-derived amphiphilic lipids (different alkyl chains) – No activity |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Disk-diffusion assay; tested against P. gingivalis, S. mutans, S. aureus, and P. aeruginosa |
Why This Matters
This evidence demonstrates that the n-octyl chain is critical for antibacterial activity in this class, making 5-Octyl D-Glutamate a unique tool for studying antimicrobial mechanisms or developing new antibacterial agents.
- [1] Inoue, Y., et al. Antibacterial characteristics of newly developed amphiphilic lipids and DNA-lipid complexes against bacteria. J. Biomed. Mater. Res. A. 2003; 65(2): 203-208. View Source
